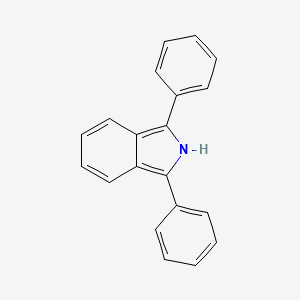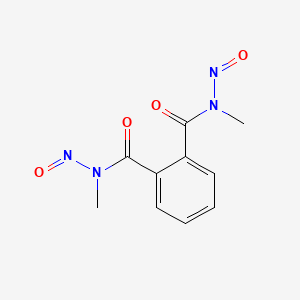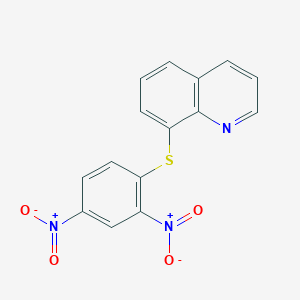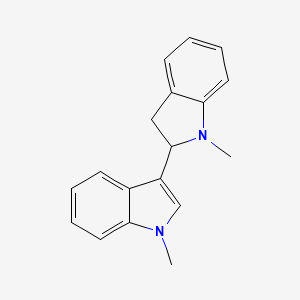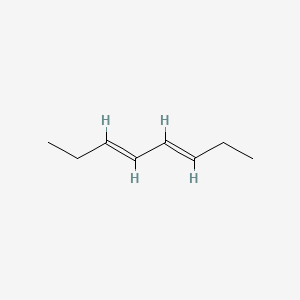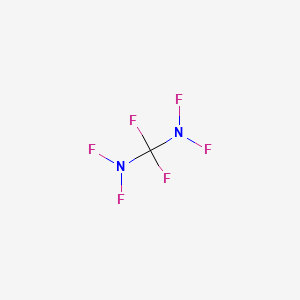
Hexafluoromethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexafluoromethanediamine, also known as bis(difluoroamino)difluoromethane, is a chemical compound with the formula CF₆N₂. It is characterized by its unique structure, which includes six fluorine atoms and two nitrogen atoms bonded to a central carbon atom.
Preparation Methods
The synthesis of hexafluoromethanediamine typically involves the reaction of difluoroamine with tetrafluoromethane under specific conditions. The reaction is carried out in the presence of a catalyst, often a metal fluoride, at elevated temperatures. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield .
Chemical Reactions Analysis
Hexafluoromethanediamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various fluorinated products. Common oxidizing agents include oxygen and fluorine gas.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: this compound can participate in substitution reactions where one or more fluorine atoms are replaced by other atoms or groups. .
Scientific Research Applications
Hexafluoromethanediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a precursor for the preparation of fluorinated polymers.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of fluorinated biomolecules.
Medicine: The compound’s unique properties make it a candidate for use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials, including high-performance coatings and lubricants
Mechanism of Action
The mechanism by which hexafluoromethanediamine exerts its effects is primarily related to its high fluorine content. The fluorine atoms can form strong bonds with other elements, leading to the formation of stable compounds. This stability is crucial in various applications, including the development of durable materials and effective pharmaceuticals. The molecular targets and pathways involved in its action are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Hexafluoromethanediamine can be compared to other fluorinated amines, such as trifluoromethanediamine and pentafluoromethanediamine. While all these compounds share a high fluorine content, this compound is unique due to its specific arrangement of fluorine and nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in certain applications .
Similar Compounds
- Trifluoromethanediamine (CF₃N₂)
- Pentafluoromethanediamine (CF₅N₂)
- Difluoromethanediamine (CF₂N₂)
Properties
CAS No. |
4394-93-8 |
|---|---|
Molecular Formula |
CF6N2 |
Molecular Weight |
154.015 g/mol |
IUPAC Name |
N,N,N',N',1,1-hexafluoromethanediamine |
InChI |
InChI=1S/CF6N2/c2-1(3,8(4)5)9(6)7 |
InChI Key |
OLOSSWPNZKRPRU-UHFFFAOYSA-N |
Canonical SMILES |
C(N(F)F)(N(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


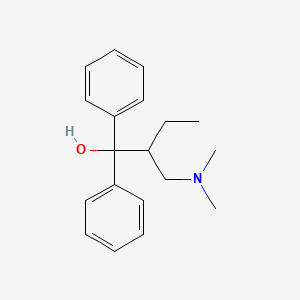
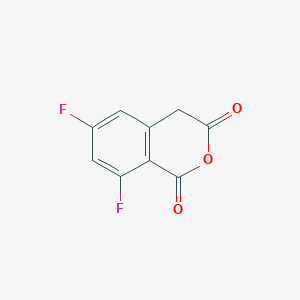
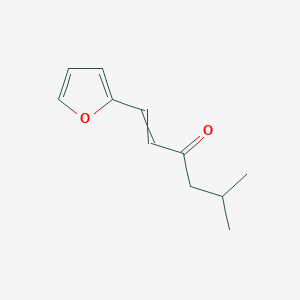
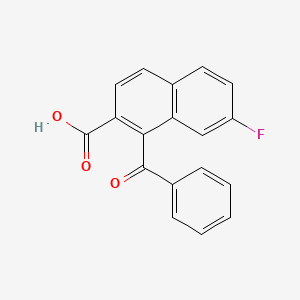
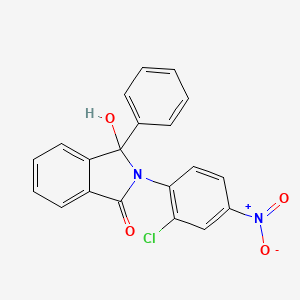
![N'-{(Z)-[5-(4-chlorophenyl)furan-2-yl]methylidene}-6-methylpyridine-3-carbohydrazide](/img/structure/B14166428.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B14166445.png)
